L-LEUCINE-N-FMOC (1-13C)
Description
Fundamentals of Stable Isotope Tracers in Chemical and Biological Sciences
Stable isotope tracers are indispensable tools in the fields of chemical and biological sciences, enabling researchers to track the metabolic fate of compounds within complex systems. nih.gov Unlike radioactive isotopes, stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a greater atomic mass. wikipedia.orgosf.io This mass difference allows for their detection and quantification using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgdiagnosticsworldnews.com By introducing a compound labeled with a stable isotope into a biological system, scientists can follow its journey, elucidating metabolic pathways, reaction kinetics, and the distribution of molecules. silantes.comtechnologynetworks.com
Principles of Site-Specific Carbon-13 Isotopic Enrichment
Site-specific isotopic enrichment involves the precise placement of a heavy isotope, such as Carbon-13 (¹³C), at a particular atomic position within a molecule. wikipedia.org This targeted labeling provides a higher level of detail compared to uniform labeling, where the isotope is distributed randomly throughout the molecule. nih.gov The ability to track a specific atom's transformation through biochemical reactions is a powerful tool for understanding reaction mechanisms. wikipedia.orgcaltech.edu For instance, by labeling a specific carbon atom in a precursor molecule, researchers can determine which carbon atoms in the final product originated from that specific position, offering granular insights into metabolic pathways. wikipedia.orgcaltech.edu
Significance of L-Leucine in Biochemical Pathways and Protein Dynamics Research
L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various metabolic processes. wikipedia.org It acts as a signaling molecule that can directly stimulate muscle protein synthesis by activating the mechanistic target of rapamycin (B549165) (mTOR) pathway. wikipedia.orgnih.govscielo.br This makes it a key area of interest in research focused on muscle growth, repair, and the effects of nutrition on the body. scielo.br In protein dynamics research, labeled L-leucine is used to study the rates of protein synthesis and breakdown, providing a dynamic picture of protein turnover in different physiological and pathological states. technologynetworks.com
Role of N-Fluorenylmethyloxycarbonyl (FMOC) Protection in Amino Acid Synthesis and Derivatization
The N-Fluorenylmethyloxycarbonyl (FMOC) group is a base-labile protecting group widely used in peptide synthesis. wikipedia.org Its primary function is to temporarily block the amino group of an amino acid, preventing it from participating in unwanted side reactions during the formation of a peptide bond. embrapa.br The FMOC group is stable under acidic conditions but can be easily removed with a weak base, such as piperidine (B6355638), without affecting other sensitive parts of the molecule. wikipedia.orgresearchgate.net This selective removal is a significant advantage in solid-phase peptide synthesis (SPPS), allowing for the stepwise addition of amino acids to build a peptide chain. wikipedia.org The removal of the FMOC group can also be monitored by UV spectroscopy, providing a convenient way to track the progress of the synthesis. wikipedia.org
Overview of L-LEUCINE-N-FMOC (1-13C) as a Specialized Academic Research Tool
L-LEUCINE-N-FMOC (1-¹³C) is a specialized chemical compound designed for advanced research applications, particularly in the fields of proteomics and biomolecular NMR. isotope.comckisotopes.com It combines the key features of L-leucine, the FMOC protecting group, and site-specific isotopic labeling. This compound is essentially L-leucine that has been protected at its amino terminus with an FMOC group and isotopically labeled with ¹³C at the carboxyl carbon position. isotope.com This specific design allows researchers to incorporate a traceable form of leucine (B10760876) into peptides and proteins during synthesis and then follow the fate of that specific carbon atom.
Primary Research Domains: Proteomics, Metabolomics, and Structural Biology
The unique properties of L-LEUCINE-N-FMOC (1-¹³C) make it a vital reagent in the interconnected fields of proteomics, metabolomics, and structural biology. The ability to introduce a stable isotope label into peptides and proteins with high precision allows for detailed investigations into complex biological systems.
Proteomics: Quantitative Analysis of Proteins
In proteomics, the large-scale study of proteins, a major challenge is the accurate quantification of protein levels between different biological samples. L-LEUCINE-N-FMOC (1-¹³C) is instrumental in addressing this challenge. It is used to synthesize isotope-labeled peptides that serve as internal standards in mass spectrometry-based quantitative proteomics. isotope.comisotope.com These synthetic peptides, often called "heavy" peptides, are chemically identical to their naturally occurring "light" counterparts within a biological sample, but they have a slightly higher mass due to the ¹³C atom.
When a biological sample is mixed with a known amount of the heavy-labeled synthetic peptide, the ratio of the signal intensity of the heavy to the light peptide in the mass spectrometer allows for precise and absolute quantification of the target protein. This technique is more accurate than label-free methods, which can be affected by variations in sample preparation and instrument performance. thermofisher.com
A related and widely used method is Stable Isotope Labeling with Amino acids in Cell culture (SILAC). In SILAC, cells are grown in a medium where a specific amino acid is replaced with its heavy isotope-labeled version, such as L-Leucine (¹³C₆, ¹⁵N). isotope.com This leads to the incorporation of the heavy amino acid into all newly synthesized proteins. By comparing the proteomes of cells grown in "heavy" versus "light" media, researchers can accurately quantify changes in protein expression levels. thermofisher.com
Table 1: Applications of L-LEUCINE-N-FMOC (1-¹³C) and Related Labeled Leucine in Proteomics
| Application | Technique | Purpose of Isotopic Label | Key Advantage |
| Absolute Protein Quantification | Mass Spectrometry (MS) | Serves as an internal standard for the target peptide. isotope.comisotope.combuchem.com | High accuracy and precision in determining the amount of a specific protein. thermofisher.com |
| Relative Protein Quantification | Stable Isotope Labeling with Amino acids in Cell culture (SILAC) | Metabolic incorporation into all newly synthesized proteins to create a "heavy" proteome for comparison. isotope.com | Allows for global, unbiased comparison of protein expression levels between different cell populations. |
| Peptide Synthesis for Research | Solid-Phase Peptide Synthesis (SPPS) | Incorporation into a specific position within a synthetic peptide. iris-biotech.denih.gov | Creation of custom-designed labeled peptides for use as standards or probes. |
Metabolomics: Tracing Metabolic Pathways
Metabolomics involves the comprehensive study of small molecules, or metabolites, within cells, tissues, or organisms. Isotope tracing with ¹³C-labeled compounds is a cornerstone of metabolic flux analysis, a technique used to measure the rates of metabolic reactions. buchem.comd-nb.info While L-LEUCINE-N-FMOC (1-¹³C) is primarily designed for peptide synthesis, the underlying principle of using ¹³C-labeled leucine is central to metabolomics.
In these studies, cells or organisms are supplied with a ¹³C-labeled substrate, such as [U-¹³C]leucine (where all six carbon atoms are ¹³C) or specifically labeled variants. nih.gov The labeled carbon atoms are then incorporated into various downstream metabolites as the initial substrate is processed through different biochemical pathways. By analyzing the distribution of ¹³C in these metabolites using MS or NMR, researchers can map out active metabolic routes and quantify the flux through them. nih.govoup.com
For instance, a study on cultured astroglial cells used [U-¹³C]leucine to trace its degradation. nih.gov The analysis revealed the presence of the ¹³C label in a variety of released metabolites, confirming that leucine is a significant energy source in the brain and that its breakdown products enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. nih.gov
Table 2: Research Findings from a Metabolomics Study Using [U-¹³C]Leucine in Astroglial Cells
| ¹³C-Labeled Metabolite Identified | Metabolic Pathway Implicated | Significance of Finding |
| 2-Oxoisocaproate | Leucine degradation | Confirms the initial step in leucine catabolism. nih.gov |
| Ketone bodies | Ketogenesis | Demonstrates that leucine is a ketogenic amino acid, providing an alternative energy source. nih.gov |
| Alanine (B10760859), Glutamine, Lactate, Succinate | Tricarboxylic Acid (TCA) Cycle and related pathways | Shows that carbon from leucine enters central energy metabolism, highlighting its role as a fuel for the brain. nih.gov |
Structural Biology: Elucidating Molecular Structures
In structural biology, the goal is to determine the three-dimensional shapes of large biomolecules like proteins. Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for this purpose, especially for studying proteins in their native solution state. However, for larger proteins, the NMR spectra can become overly complex and difficult to interpret.
Isotopic labeling with ¹³C, often in combination with ¹⁵N, helps to simplify and resolve these complex spectra. ckisotopes.comchemie-brunschwig.ch By using L-LEUCINE-N-FMOC (1-¹³C) or other labeled amino acids during peptide synthesis or protein expression, researchers can introduce NMR-active nuclei at specific sites. isotope.comisotope.com This selective labeling allows them to focus on particular parts of the protein, making it possible to determine the structure and study the dynamics of even large and complex protein assemblies. chemie-brunschwig.chnih.gov The precise location of the ¹³C label provides crucial distance and conformational information, which are the building blocks for calculating a high-resolution 3D structure. nih.gov
Properties
Molecular Weight |
354.40 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Synthetic Routes and Chemical Derivatization Methodologies for L Leucine N Fmoc 1 13c
Strategies for Site-Specific Carbon-13 Labeling at the Carboxyl Position
Site-specific incorporation of a carbon-13 (¹³C) isotope at the carboxyl (C-1) position of L-leucine is a key step in the synthesis of L-LEUCINE-N-FMOC (1-13C). This targeted labeling allows for precise tracking and analysis in various biochemical and medical studies.
Chemical Synthesis Pathways from L-Leucine-1-13C Precursors
The most direct chemical synthesis pathway to obtain L-LEUCINE-N-FMOC (1-13C) involves starting with the isotopically labeled precursor, L-Leucine-1-13C. This precursor already contains the ¹³C isotope at the desired carboxyl position. The subsequent step is the protection of the amino group with the fluorenylmethoxycarbonyl (Fmoc) group.
The reaction typically involves the treatment of L-Leucine-1-13C with a suitable Fmoc-derivatizing agent, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out under basic conditions to deprotonate the amino group, rendering it nucleophilic for the attack on the Fmoc reagent. fengchengroup.com The use of Fmoc-OSu is often preferred as it can lead to fewer side reactions and is easier to control compared to Fmoc-Cl. lookchem.com
A general procedure involves dissolving the L-Leucine-1-13C in an aqueous basic solution, followed by the addition of the Fmoc-O-Su. thermofisher.com The reaction mixture is stirred to allow for the complete formation of the N-Fmoc bond. Following the reaction, the pH is adjusted to acidic conditions to precipitate the Fmoc-protected amino acid. thermofisher.com
Advanced Spectroscopic and Chromatographic Characterization of L Leucine N Fmoc 1 13c and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a primary technique for the structural and dynamic analysis of L-LEUCINE-N-FMOC (1-¹³C) and the peptides synthesized from it. The presence of the ¹³C label at a specific position provides a unique spectroscopic handle to probe molecular structure and behavior. isotope.comisotope.com
¹³C NMR spectroscopy serves as a definitive method to confirm the successful and specific incorporation of the ¹³C isotope at the carbonyl (C-1) position of the leucine (B10760876) molecule. In a standard ¹³C NMR spectrum, the carbonyl carbon of an amino acid derivative has a characteristic chemical shift, typically in the range of 170-180 ppm. For L-LEUCINE-N-FMOC (1-¹³C), the signal corresponding to this ¹³C-labeled carbon will be significantly enhanced due to its high enrichment (typically 99 atom % ¹³C) compared to the natural abundance of ¹³C (approximately 1.1%). sigmaaldrich.com
The analysis involves acquiring a proton-decoupled ¹³C NMR spectrum. The presence of a single, highly intense peak in the carbonyl region confirms the site-specific nature of the labeling. Furthermore, the isotopic enrichment can be quantified by comparing the integral of the ¹³C-enriched signal to the signals of the other carbons in the molecule at natural abundance, although this is more accurately determined by mass spectrometry. The distinct chemical shift confirms that the label is at the intended C-1 position and not scrambled to other positions during synthesis.
Table 1: Representative ¹³C NMR Chemical Shifts for L-LEUCINE-N-FMOC (1-¹³C) Note: Chemical shifts (δ) are reported in parts per million (ppm) and are referenced relative to a standard. Values can vary slightly based on solvent and experimental conditions.
| Carbon Atom | Expected Chemical Shift (ppm) | Description |
| ¹³C=O (C-1) | ~176 | Isotopically labeled carbonyl carbon. High signal intensity confirms enrichment. |
| Cα | ~53 | Alpha-carbon attached to the amine group. |
| Cβ | ~42 | Beta-carbon in the isobutyl side chain. |
| Cγ | ~25 | Gamma-carbon in the isobutyl side chain. |
| Cδ (x2) | ~23, ~22 | Two delta-carbons (methyl groups) in the side chain. |
| Fmoc group | ~47-144 | Multiple signals corresponding to the fluorenylmethoxycarbonyl protecting group. |
Two-dimensional (2D) NMR experiments are indispensable for the complete structural assignment of L-LEUCINE-N-FMOC (1-¹³C) and peptides derived from it. Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) provide through-bond connectivity information between protons and carbons. hmdb.cabmrb.iosdsu.edu
¹H-¹³C HSQC: This experiment reveals correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). sdsu.edu For L-LEUCINE-N-FMOC (1-¹³C), an HSQC spectrum would show a cross-peak connecting the alpha-proton (Hα) to the alpha-carbon (Cα), and similarly for the protons and carbons of the side chain. It does not, however, show a correlation to the unlabeled carbonyl carbon (C-1) as it has no directly attached protons.
¹H-¹³C HMBC: This experiment is crucial as it detects longer-range correlations, typically over two to three bonds. sdsu.edu For the ¹³C-labeled compound, an HMBC spectrum would display a key correlation between the alpha-proton (Hα) and the labeled carbonyl carbon (¹³C-1). This two-bond correlation provides unambiguous confirmation of the structural integrity of the amino acid backbone and verifies the position of the label relative to the rest of the molecule. These techniques are vital when this labeled amino acid is incorporated into a peptide, helping to trace the backbone and confirm the sequence around the labeled residue. nih.gov
Incorporating L-LEUCINE-N-FMOC (1-¹³C) into peptides and proteins enables detailed studies of protein structure, dynamics, and interactions. mpg.de The ¹³C-labeled carbonyl carbon acts as a non-invasive, site-specific probe. nih.gov
In solid-state NMR, the ¹³C chemical shift of the carbonyl carbon is highly sensitive to the local secondary structure (e.g., α-helix vs. β-sheet) and tertiary contacts. nih.gov By measuring the chemical shift of the labeled leucine residue within a larger protein, researchers can gain insights into its specific conformation. mdpi.com Furthermore, NMR relaxation experiments focused on the ¹³C nucleus can provide information on the dynamics of the protein backbone at that specific location, revealing motions on timescales from picoseconds to seconds. This is critical for understanding protein function, folding, and binding events. utoronto.ca
Mass Spectrometry (MS) Characterization and Quantitative Analysis Methods
Mass spectrometry is a complementary technique to NMR, providing precise mass information that confirms isotopic incorporation and allows for highly sensitive quantification. isotope.combuchem.com
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) is the gold standard for determining the precise isotopic abundance of ¹³C in a sample. ucdavis.edunih.gov In this method, the derivatized amino acid is first separated by gas chromatography. The eluted compound is then combusted at high temperature in an online reactor, converting all organic carbon into carbon dioxide (CO₂) gas. researchgate.net
This CO₂ is then introduced into the isotope ratio mass spectrometer, which precisely measures the ratio of the masses 45 (¹³CO₂) and 44 (¹²CO₂). By comparing this ratio to that of a calibrated reference standard, the exact ¹³C enrichment of the L-Leucine-N-Fmoc can be determined with very high precision. eurisotop.com This value is often expressed as a delta value (δ¹³C) or as atom percent excess. This technique is essential for quality control, ensuring the isotopic purity of the labeled compound. ucdavis.edu
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent molecule, allowing for the unambiguous confirmation of its elemental formula. The theoretical monoisotopic mass of unlabeled Fmoc-L-Leucine (C₂₁H₂₃NO₄) is 353.1627 Da. The incorporation of a single ¹³C atom in place of a ¹²C atom results in a mass increase, giving L-LEUCINE-N-FMOC (1-¹³C) (¹²C₂₀¹³C₁H₂₃NO₄) a theoretical mass of 354.1661 Da. HRMS can easily distinguish this mass difference, confirming the successful labeling.
Furthermore, tandem mass spectrometry (MS/MS) coupled with high-resolution analysis can be used to confirm the specific site of the label. The molecule is fragmented in the mass spectrometer, and the masses of the resulting fragments are measured. Fragments that retain the ¹³C-labeled carbonyl group will exhibit a +1 Da mass shift compared to the corresponding fragments from the unlabeled compound.
Table 2: Theoretical Mass-to-Charge (m/z) of L-LEUCINE-N-FMOC and Key Fragments
| Species | Formula (Unlabeled) | Theoretical m/z (Unlabeled) | Formula (1-¹³C Labeled) | Theoretical m/z (1-¹³C Labeled) | Description |
| [M+H]⁺ | C₂₁H₂₄NO₄⁺ | 354.1700 | ¹²C₂₀¹³C₁H₂₄NO₄⁺ | 355.1733 | Protonated parent molecule. |
| [M-C₁₅H₁₁O₂]⁺ | C₆H₁₃NO₂⁺ | 132.0968 | ¹²C₅¹³C₁H₁₃NO₂⁺ | 133.1001 | Loss of the Fmoc group, retaining the labeled leucine. |
| [C₁₅H₁₁O₂]⁺ | C₁₅H₁₁O₂⁺ | 223.0754 | C₁₅H₁₁O₂⁺ | 223.0754 | Fragment corresponding to the Fmoc group (no label). |
Coupled Chromatographic-Mass Spectrometric Techniques (e.g., GC-MS, LC-MS/MS) for Analysis in Complex Matrices
The quantitative analysis of L-Leucine-N-Fmoc (1-13C) in complex biological matrices, such as plasma, tissue hydrolysates, or cell lysates, necessitates the use of highly sensitive and selective analytical techniques. nih.gov Coupled chromatographic-mass spectrometric methods, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for this purpose. These techniques provide the robust separation and specific detection required to distinguish and accurately measure the isotopically labeled analyte from a multitude of endogenous compounds. nih.govresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for metabolic flux analysis and the determination of isotopic enrichment in proteinogenic amino acids. springernature.com For the analysis of L-Leucine-N-Fmoc (1-13C), the Fmoc-protecting group would typically be removed, and the liberated ¹³C-leucine would be derivatized to increase its volatility for GC separation. Common derivatization strategies include esterification followed by acylation. The subsequent analysis by GC-MS, particularly with isotope ratio mass spectrometry (IRMS) detection, allows for precise measurement of ¹³C-enrichment in protein hydrolysates. nih.gov GC-combustion-IRMS, for instance, requires only nanogram quantities of leucine, making it suitable for analyzing small samples like muscle biopsies to determine protein synthesis rates. nih.gov
The separation is achieved on a capillary column, and the mass spectrometer detects the specific mass-to-charge ratios (m/z) of the derivatized ¹³C-leucine fragments. By monitoring these specific ions, high selectivity is achieved, minimizing interference from the complex matrix. acs.org Tandem MS (MS/MS) can further enhance this by introducing a second fragmentation step, which provides positional ¹³C-label information and can help resolve additional metabolic fluxes. rwth-aachen.de
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the preferred method for analyzing derivatized amino acids due to its versatility and high throughput. researchgate.net The N-Fmoc derivative of ¹³C-leucine is well-suited for reverse-phase liquid chromatography. The Fmoc group increases the hydrophobicity of the molecule, leading to good retention and separation on columns like a C18. researchgate.net This pre-column derivatization with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) not only improves chromatographic behavior but also enhances ionization efficiency for mass spectrometric detection. researchgate.net
The LC system is coupled to a tandem mass spectrometer, often using an electrospray ionization (ESI) source. The analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity. researchgate.net In MRM, the first quadrupole selects the specific m/z of the protonated or deprotonated L-Leucine-N-Fmoc (1-13C) molecule (the precursor ion). This ion is then fragmented in a collision cell, and the second quadrupole selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is unique to the analyte, effectively filtering out background noise from the complex matrix. masonaco.org The use of stable isotope-labeled internal standards, such as uniformly [¹³C, ¹⁵N]-labeled amino acids, is crucial for achieving accurate quantification by correcting for matrix effects and variations in instrument response. nih.gov
| Parameter | GC-MS | LC-MS/MS |
|---|---|---|
| Analyte Form | Requires derivatization to a volatile form (e.g., N-acetyl methyl ester) after Fmoc removal. ucdavis.edu | Direct analysis of the N-Fmoc derivative. researchgate.net |
| Separation Principle | Separation based on volatility and interaction with the stationary phase in a capillary column. nih.gov | Separation based on polarity using reverse-phase (e.g., C18) or HILIC columns. nih.govmasonaco.org |
| Ionization | Typically Electron Ionization (EI). | Typically Electrospray Ionization (ESI). masonaco.org |
| Detection Mode | Selected Ion Monitoring (SIM), Isotope Ratio MS (IRMS). nih.govacs.org | Multiple Reaction Monitoring (MRM). researchgate.net |
| Primary Application | Metabolic flux analysis, isotopic enrichment in protein hydrolysates. springernature.com | Quantification in complex biological fluids (e.g., plasma, cell culture media). nih.gov |
| Key Advantage | High precision for isotope ratio measurements; can provide positional isotope information. nih.govrwth-aachen.de | High selectivity and sensitivity (MRM), high throughput, direct analysis of the derivative. researchgate.net |
Consideration of Kinetic Isotope Effects in Derivatization for MS Analysis
When using isotopically labeled compounds like L-Leucine-N-Fmoc (1-13C) for quantitative analysis, it is critical to consider the potential for Kinetic Isotope Effects (KIEs). A KIE is a change in the rate of a chemical reaction when an atom in a reactant is replaced with one of its heavier isotopes. nih.gov In the context of derivatization for MS analysis, a KIE can occur if the ¹³C atom at the carboxyl group (position 1) influences the rate of the derivatization reaction compared to the rate for the unlabeled (¹²C) compound.
The derivatization of amino acids, including the reaction with Fmoc-Cl, involves the formation of new chemical bonds. If the carbon atom at the reaction center is part of the rate-determining step of the reaction, substituting ¹²C with the heavier ¹³C isotope can lead to a slightly slower reaction rate. This is because the ¹³C-¹²C bond has a lower vibrational energy and is stronger than a ¹²C-¹²C bond, requiring more energy to break. nih.gov
If a KIE is present and not accounted for, it can introduce a systematic bias in the analytical results. For example, if the derivatization reaction does not proceed to completion, the unlabeled leucine might react slightly faster than the ¹³C-labeled leucine. This would result in an inaccurate ratio of the labeled to unlabeled analyte being measured by the mass spectrometer, compromising the accuracy of the quantification. ucdavis.edunih.gov
The magnitude of the KIE depends on the specific reaction mechanism and the position of the isotopic label relative to the reaction site. For L-Leucine-N-Fmoc (1-13C), the label is at the carboxyl carbon, which is directly involved in many common derivatization reactions. Therefore, the potential for a KIE cannot be dismissed without experimental verification. nih.gov To mitigate the impact of KIEs, it is standard practice to drive derivatization reactions to completion, ensuring that both the labeled and unlabeled analytes are fully converted to their derivative forms. ucdavis.edu
| Aspect | Description |
|---|---|
| Definition | A change in the reaction rate caused by isotopic substitution at or near the reaction site. nih.gov |
| Mechanism | The heavier isotope (¹³C) forms a stronger chemical bond than the lighter isotope (¹²C), which can lead to a higher activation energy for bond cleavage in the rate-determining step. nih.gov |
| Relevance to L-Leucine-N-Fmoc (1-13C) | The ¹³C label is at the carboxyl group, a common site for derivatization reactions, making a KIE plausible. |
| Potential Impact on Analysis | If the reaction is incomplete, a KIE can lead to isotopic fractionation, causing an inaccurate measurement of the labeled-to-unlabeled analyte ratio and compromising quantitative accuracy. nih.gov |
| Mitigation Strategy | Ensure the derivatization reaction is driven to completion, so that any differences in reaction rate between isotopologues become irrelevant. ucdavis.edu |
Applications in Peptide and Protein Synthesis for Research Investigations
Utilization in Solid-Phase Peptide Synthesis (SPPS) Methodologies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for chemically synthesizing peptides. The use of Fmoc-protected amino acids is central to this technique, offering mild deprotection conditions that preserve the integrity of the growing peptide chain. L-LEUCINE-N-FMOC (1-13C) is seamlessly integrated into standard Fmoc-based SPPS protocols. The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino group of the leucine (B10760876), preventing unwanted polymerization, while the 1-13C label on the carboxyl group provides a unique isotopic signature.
The general cycle of SPPS involves anchoring the first amino acid to a solid resin support, followed by a series of coupling and deprotection steps to elongate the peptide chain. In this process, the Fmoc group is removed using a mild base, typically piperidine (B6355638) in dimethylformamide (DMF), to expose the free amine for the next coupling reaction. nih.gov The incoming L-LEUCINE-N-FMOC (1-13C) is activated and coupled to the N-terminus of the resin-bound peptide. This cycle is repeated until the desired peptide sequence is assembled.
| Synthesis Step | Description | Reagents |
| Resin Loading | The first C-terminal amino acid is covalently attached to a solid support resin (e.g., Wang or Rink amide resin). | Fmoc-amino acid, coupling agents, resin |
| Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid/peptide. | 20% Piperidine in DMF |
| Amino Acid Coupling | The carboxyl group of the incoming Fmoc-amino acid (e.g., L-LEUCINE-N-FMOC (1-13C)) is activated and coupled to the free N-terminus of the peptide chain. | Fmoc-amino acid, DIC, OxymaPure in DMF |
| Washing | Excess reagents and byproducts are washed away. | DMF, DCM |
| Final Cleavage | The completed peptide is cleaved from the resin, and side-chain protecting groups are removed. | Trifluoroacetic acid (TFA) cocktail |
This interactive table outlines the key steps in Fmoc-based Solid-Phase Peptide Synthesis.
The site-specific incorporation of L-LEUCINE-N-FMOC (1-13C) into synthetic peptides is a powerful tool for elucidating their three-dimensional structure and understanding their biological function. The ¹³C isotope acts as a non-perturbative probe for NMR spectroscopy. For instance, in studies of membrane peptides, which are notoriously difficult to analyze, the inclusion of ¹³C-labeled leucine can help determine local secondary structures. rsc.org Techniques like Electron Spin Echo Envelope Modulation (ESEEM) spectroscopy, when combined with ¹³C labeling, can distinguish between different helical structures by measuring distances between the isotopic label and a strategically placed spin label. rsc.org This provides detailed structural information that is crucial for understanding how these peptides interact with their membrane environment. rsc.org
Isotope-labeled peptidomimetics and analogues are invaluable as biochemical probes for studying enzyme mechanisms, receptor binding, and other biological processes. By synthesizing peptides with L-LEUCINE-N-FMOC (1-13C), researchers can create standards for quantitative proteomics. These stable isotope-labeled (SIL) peptides are chemically identical to their endogenous counterparts but have a distinct mass due to the ¹³C atom. nih.gov When used as internal standards in mass spectrometry-based assays, they allow for precise and accurate quantification of the corresponding unlabeled peptide in complex biological samples. nih.govrsc.org This approach is critical for biomarker discovery and validation.
Furthermore, the synthesis of "mixed" peptidomimetics, which may include non-natural amino acid analogues like aza-β³-amino acids, can also benefit from isotopic labeling. chempep.com Incorporating L-LEUCINE-N-FMOC (1-13C) into these structures allows for their unambiguous identification and quantification in biochemical assays, aiding in the development of novel therapeutic agents with improved metabolic stability. chempep.com
Role in Solution-Phase Peptide Synthesis
While solid-phase synthesis is more common, solution-phase peptide synthesis (SPS) remains a valuable technique, particularly for large-scale production and the synthesis of short peptides or peptide fragments. luxembourg-bio.comaltabioscience.com In solution-phase synthesis, reactions are carried out in a homogenous solution, and intermediates are purified after each step. luxembourg-bio.com
The use of L-LEUCINE-N-FMOC (1-13C) in solution-phase synthesis follows the same fundamental principles as its unlabeled counterpart. The Fmoc group provides temporary protection for the N-terminus, which can be removed under mild basic conditions, while the ¹³C label is a stable, integral part of the amino acid's backbone. isotope.comthermofisher.com The primary challenge in solution-phase synthesis is the purification of the product after each coupling and deprotection step. The physicochemical properties of the growing peptide change with each added amino acid, necessitating adjustments to the purification strategy. The incorporation of L-LEUCINE-N-FMOC (1-13C) does not significantly alter these properties, allowing for its use within established solution-phase protocols. While specific documented applications of L-LEUCINE-N-FMOC (1-13C) in solution-phase synthesis are less common in literature compared to SPPS, its chemical compatibility with the methodology is clear.
Strategies for Producing Labeled Proteins in Cellular and Cell-Free Expression Systems
For the study of larger proteins, chemical synthesis is often impractical. In these cases, isotopic labels are introduced biosynthetically using cellular or cell-free protein expression systems.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for quantitative proteomics. nih.gov In a typical SILAC experiment, two populations of cells are grown in media that are identical except for one or more amino acids, which are isotopically labeled in one of the media. For example, one cell population is grown in a "light" medium containing standard L-leucine, while the other is grown in a "heavy" medium containing a ¹³C-labeled version of L-leucine.
While L-LEUCINE-N-FMOC (1-13C) itself is not directly used in cell culture media due to the Fmoc protecting group, its precursor, ¹³C-labeled L-leucine, is a key reagent for SILAC. Cells grown in the "heavy" medium will incorporate the ¹³C-leucine into all newly synthesized proteins. After experimental treatment, protein lysates from the "light" and "heavy" cell populations are combined, and the proteins are analyzed by mass spectrometry. The mass difference between the "light" and "heavy" peptides (e.g., a 6 Da shift for a peptide containing one [¹³C₆]leucine) allows for the relative quantification of protein abundance between the two samples. nih.gov This technique has been successfully applied to various cell types, including bacteria like Bifidobacterium longum, to achieve high levels of isotope incorporation for quantitative proteomic analyses.
| SILAC Parameter | Description |
| Principle | Metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins in living cells. |
| "Light" Medium | Contains the natural, unlabeled form of an essential amino acid (e.g., L-leucine). |
| "Heavy" Medium | Contains the stable isotope-labeled form of the amino acid (e.g., ¹³C-labeled L-leucine). |
| Outcome | Proteins from cells grown in "heavy" medium will have a higher mass than their "light" counterparts. |
| Application | Relative and absolute quantification of protein expression levels by mass spectrometry. |
This interactive table summarizes the key aspects of the SILAC methodology.
For detailed structural and functional studies of specific regions within a protein, site-specific labeling is often preferred over uniform labeling. This can be achieved through various biosynthetic strategies. One approach involves using auxotrophic bacterial strains that are unable to synthesize a particular amino acid, such as leucine. These strains can be grown in a minimal medium supplemented with L-LEUCINE-N-FMOC (1-13C)'s precursor, ¹³C-labeled L-leucine, leading to the incorporation of the labeled amino acid at all leucine positions in the recombinant protein being expressed.
More advanced methods aim to label specific methyl groups of amino acids like leucine, valine, and isoleucine, which are valuable probes for NMR studies of large proteins. luxembourg-bio.com This can be accomplished by providing ¹³C-labeled metabolic precursors, such as α-ketoisovalerate, in the growth medium. isotope.com The bacterial biosynthetic pathways then convert this precursor into ¹³C-methyl-labeled leucine, which is subsequently incorporated into the expressed protein. isotope.com This approach significantly simplifies the NMR spectra of large proteins, facilitating structural analysis and the measurement of long-range distance restraints. isotope.com
Isotopic Tracer Applications in Mechanistic and Metabolic Flux Analysis Non Clinical Contexts
Tracing Carbon Flux in Defined Biochemical Pathways (e.g., Tricarboxylic Acid Cycle, Amino Acid Catabolism)
The catabolism of branched-chain amino acids, including leucine (B10760876), is a significant source of carbon for entry into the tricarboxylic acid (TCA) cycle. The 1-13C labeled leucine, derived from L-LEUCINE-N-FMOC (1-13C) after deprotection, can be used to trace the flow of carbon atoms through these central metabolic pathways. Upon entering the cell, 13C-leucine is catabolized, and the labeled carbon can be tracked as it is incorporated into various metabolic intermediates. This allows researchers to quantify the contribution of leucine to energy metabolism and the synthesis of other biomolecules.
Analysis of Isotopic Enrichment in Metabolic Intermediates and Products
Following the introduction of 1-13C leucine, the isotopic enrichment in downstream metabolites can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, the catabolism of leucine leads to the production of acetyl-CoA and acetoacetate. The 13C label from 1-13C leucine will be present in the resulting acetyl-CoA pool. This labeled acetyl-CoA can then enter the TCA cycle, leading to the incorporation of the 13C label into TCA cycle intermediates like citrate, α-ketoglutarate, succinate, fumarate, and malate. By measuring the degree of 13C enrichment in these molecules, researchers can determine the relative flux of carbon from leucine into the TCA cycle compared to other carbon sources like glucose or fatty acids.
| Metabolite | Expected 13C Labeling from [1-13C]Leucine Catabolism | Analytical Method |
| Acetyl-CoA | [1-13C]Acetyl-CoA | LC-MS/MS |
| Citrate | Labeled in the carbon skeleton | GC-MS, LC-MS/MS |
| α-Ketoglutarate | Labeled in the carbon skeleton | GC-MS, LC-MS/MS |
| Succinate | Labeled in the carbon skeleton | GC-MS, LC-MS/MS |
| Fumarate | Labeled in the carbon skeleton | GC-MS, LC-MS/MS |
| Malate | Labeled in the carbon skeleton | GC-MS, LC-MS/MS |
Elucidation of Enzyme Reaction Mechanisms and Kinetics in In Vitro and Cellular Models
Isotopically labeled substrates are fundamental in the study of enzyme mechanisms and kinetics. While direct use of L-LEUCINE-N-FMOC (1-13C) in such assays is uncommon due to the protecting group, peptides synthesized with the 1-13C leucine can act as specific substrates for various enzymes. This allows for the detailed investigation of enzyme-substrate interactions, reaction rates, and the fate of specific atoms throughout the catalytic process.
Use in Isotope-Edited Infrared (IR) Studies of Protein Structure and Function
A significant application of L-LEUCINE-N-FMOC (1-13C) is in the synthesis of isotopically labeled peptides for biophysical studies, particularly isotope-edited infrared (IR) spectroscopy. By incorporating a 13C label at a specific position, such as the carbonyl carbon of a leucine residue, the vibrational frequency of that specific carbonyl group is shifted. This shift allows the IR absorption of that particular bond to be distinguished from the numerous other amide bonds in the peptide or protein.
| Experimental Technique | Application of L-LEUCINE-N-FMOC (1-13C) | Information Gained |
| Isotope-Edited FTIR | Synthesis of peptides with 13C-labeled leucine at specific sites. | Structural conformation (e.g., β-hairpin) of the peptide when bound to its target protein. umh.es |
Quantification of Protein Synthesis and Turnover Rates in Non-Human Biological Systems (e.g., Cell Cultures, Animal Models)
The rate of protein synthesis is a critical indicator of cellular health and response to various stimuli. Stable isotope-labeled amino acids are the gold standard for measuring these rates in a variety of biological systems. L-Leucine, being an essential amino acid, is an excellent tracer for this purpose as it is not synthesized de novo in mammals and its incorporation into proteins is a direct measure of protein synthesis.
Methodologies for Measuring Fractional Synthesis Rates (FSR)
The fractional synthesis rate (FSR) of proteins can be determined by measuring the rate of incorporation of a labeled amino acid tracer into proteins over time. In a typical experiment, a 13C-labeled leucine tracer is introduced into the system (e.g., cell culture medium or infused into an animal model). The isotopic enrichment of leucine in the precursor pool (e.g., plasma or intracellular free amino acids) and in the product proteins is measured at different time points.
The FSR is calculated using the following general formula:
FSR (%/hour) = (Ep / Ea) * (1/t) * 100
Where:
Ep is the isotopic enrichment of 13C-leucine in the product protein at the end of the study.
Ea is the average isotopic enrichment of 13C-leucine in the precursor pool over the course of the study.
t is the duration of the tracer incorporation in hours.
Analysis of Isotopic Enrichment in Tissue Proteins and Cellular Metabolites
To determine the FSR, tissue or cell samples are collected, and proteins are hydrolyzed into their constituent amino acids. The isotopic enrichment of leucine in these protein hydrolysates is then measured, typically by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Simultaneously, the isotopic enrichment of the precursor pool is determined from samples of plasma or the intracellular fluid.
The precise measurement of isotopic enrichment is critical for the accurate calculation of protein synthesis rates. The use of highly enriched L-LEUCINE-N-FMOC (1-13C) in the synthesis of internal standards for mass spectrometry can improve the accuracy and precision of these measurements.
| Sample Type | Measurement | Purpose |
| Plasma/Cellular Supernatant | Isotopic enrichment of free 13C-leucine | Determination of precursor pool enrichment (Ea) |
| Tissue/Cell Pellet | Isotopic enrichment of protein-bound 13C-leucine | Determination of product enrichment (Ep) |
Investigating Amino Acid Metabolism and Interconversion Pathways in Cellular Studies
Stable isotope tracers are indispensable tools in metabolic research, enabling the precise tracking of atoms through complex biochemical networks. L-Leucine-N-FMOC (1-13C) serves as a crucial precursor for the synthesis of isotopically labeled L-leucine, which is employed in metabolic flux analysis (MFA) to investigate amino acid fate in various cellular models. Following the removal of the N-fluorenylmethoxycarbonyl (Fmoc) protecting group, the resulting L-[1-¹³C]leucine can be introduced into cell culture media to trace its metabolic pathways. The ¹³C label on the carboxyl carbon allows for the sensitive detection of downstream metabolites via mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a quantitative map of leucine's contribution to cellular metabolism. creative-proteomics.comnih.gov
Detailed Research Findings in Cellular Models
Research utilizing ¹³C-labeled leucine in cellular studies has provided significant insights into the metabolic versatility of this essential amino acid. Beyond its primary role in protein synthesis, leucine serves as a fuel source and a precursor for the synthesis of other biomolecules.
One key area of investigation is the catabolism of leucine and the subsequent entry of its carbon skeleton into the tricarboxylic acid (TCA) cycle. In a foundational study using cultured astroglial cells, the metabolic fate of uniformly ¹³C-labeled leucine ([U-¹³C]leucine) was meticulously mapped. nih.gov Upon entering the cell, leucine is transaminated to α-ketoisocaproate (KIC). The subsequent oxidative decarboxylation yields isovaleryl-CoA, which is further metabolized to acetyl-CoA and acetoacetate. The study demonstrated that the ¹³C-labeled acetyl-CoA derived from leucine enters the TCA cycle, leading to the labeling of numerous downstream metabolites. nih.govresearchgate.net
The detection of ¹³C-labeling in citrate, glutamine, succinate, lactate, and alanine (B10760859) confirmed that astroglial cells not only metabolize leucine for energy but also use its carbon backbone for the synthesis and release of other key metabolites. nih.gov The specific patterns of isotope labeling (isotopomers) in these molecules revealed the activity of pathways such as pyruvate (B1213749) recycling via phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and/or malic enzyme. researchgate.net
The table below summarizes the key ¹³C-labeled metabolites that were identified in the extracellular fluid of astroglial cells cultured with [U-¹³C]leucine, illustrating the extensive interconversion pathways.
| Metabolite Class | Detected ¹³C-Labeled Metabolite | Metabolic Significance |
|---|---|---|
| Leucine Catabolites | 2-Oxoisocaproate | Product of initial transamination step. |
| Ketone Bodies | Acetoacetate, β-hydroxybutyrate | Indicates ketogenic fate of leucine. |
| TCA Cycle Intermediates & Derivatives | Citrate | First intermediate of the TCA cycle. |
| TCA Cycle Intermediates & Derivatives | Glutamine | Synthesized from TCA intermediate α-ketoglutarate. |
| TCA Cycle Intermediates & Derivatives | Succinate | A key TCA cycle intermediate. |
| Glycolytic/Anaplerotic Products | Lactate | Indicates link to pyruvate metabolism. |
| Glycolytic/Anaplerotic Products | Alanine | Formed by transamination of pyruvate. |
Further studies in human cancer cell lines, such as HCT116 colon cancer cells, have used ¹³C-labeled branched-chain amino acids (BCAAs), including leucine, to probe metabolic reprogramming. In one experiment, tracing with ¹³C₆-leucine demonstrated active BCAA catabolism, evidenced by the significant ¹³C labeling of isovaleryl-carnitine. nih.gov However, in this specific cell line, there was no observable ¹³C labeling of TCA cycle metabolites, suggesting that the primary role of leucine metabolism was not anaplerosis (replenishing TCA cycle intermediates) or oxidation for energy. nih.gov
These studies also investigate the reversibility of the initial transamination step. By culturing cells with ¹³C-labeled leucine in media supplemented with unlabeled branched-chain keto acids (BCKAs), researchers can measure the extent of interconversion. In the HCT116 cell study, the presence of unlabeled BCKAs in the medium led to a decrease in the fraction of labeled BCAAs inside the cells, confirming that the cells were taking up the BCKAs and converting them back into their corresponding amino acids. nih.gov This demonstrates the dynamic interplay and interconversion between amino acids and their keto-acid counterparts.
The data table below presents hypothetical, yet representative, mass isotopomer distribution data from a tracer experiment using L-[1-¹³C]leucine in a generic cancer cell line where leucine actively feeds into the TCA cycle. The labeling of downstream metabolites confirms the pathway's activity.
| Metabolite | M+0 (% Abundance) | M+1 (% Abundance) | M+2 (% Abundance) | Interpretation |
|---|---|---|---|---|
| Intracellular Leucine | 50.0% | 50.0% | 0.0% | Represents the isotopic enrichment of the precursor pool. |
| Citrate | 85.0% | 10.0% | 5.0% | M+1 and M+2 labeling indicates entry of ¹³C-acetyl-CoA into the TCA cycle. |
| Glutamate | 88.0% | 8.0% | 4.0% | Labeling is derived from ¹³C-α-ketoglutarate from the TCA cycle. |
| Malate | 86.5% | 9.5% | 4.0% | Another TCA cycle intermediate showing ¹³C incorporation. |
| Aspartate | 90.0% | 7.0% | 3.0% | Formed from ¹³C-oxaloacetate, indicating a fully active cycle. |
Collectively, these cellular studies, empowered by the use of ¹³C-labeled leucine, are fundamental to understanding the metabolic phenotype of different cell types. They reveal how cells adapt their metabolic networks in response to physiological conditions and highlight the diverse roles of amino acids beyond protein synthesis, including energy production and biosynthetic precursor supply. creative-proteomics.com
Advanced Methodological Developments and Future Research Directions Utilizing L Leucine N Fmoc 1 13c
Development of Novel Spectroscopic and Mass Spectrometric Probes Enhanced by ¹³C-Labeling
The introduction of a ¹³C label into L-leucine provides a distinct mass shift that is readily detectable by mass spectrometry (MS), making L-LEUCINE-N-FMOC (1-¹³C) an excellent tracer for metabolic studies. This isotopic enrichment allows for the precise tracking of leucine's metabolic fate within complex biological systems. High-resolution mass spectrometry can be used to quantify the incorporation of the ¹³C label into various downstream metabolites and proteins, providing a quantitative measure of metabolic flux. nih.gov
Furthermore, the ¹³C nucleus is NMR-active, which opens the door to a range of sophisticated spectroscopic applications. While ¹³C NMR spectroscopy is a powerful tool for structural elucidation, its application can be extended to dynamic studies of protein structure and function. For instance, ¹³C-labeled amino acids can be incorporated into proteins, and the resulting spectra can provide insights into protein folding, conformational changes, and interactions with other molecules. nih.gov The specific labeling at the C1 position of leucine (B10760876) can be particularly informative for probing the protein backbone and its local environment.
Recent advancements in tandem mass spectrometry (MS/MS) techniques have further enhanced the utility of ¹³C-labeled compounds. nih.gov By fragmenting the parent ion, researchers can pinpoint the location of the isotopic label within a molecule, confirming its metabolic transformation. This level of detail is crucial for untangling complex metabolic pathways and identifying novel enzymatic reactions.
A summary of how ¹³C-labeling enhances various analytical techniques is presented in the table below:
| Analytical Technique | Enhancement provided by ¹³C-Labeling | Specific Application with L-LEUCINE-N-FMOC (1-¹³C) |
| Mass Spectrometry (MS) | Provides a distinct mass shift for easy detection and quantification. | Tracing metabolic pathways of leucine, quantifying protein synthesis and turnover. |
| Tandem Mass Spectrometry (MS/MS) | Allows for the precise localization of the isotopic label within a molecule. | Confirming metabolic transformations and identifying novel metabolites of leucine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Enables the study of molecular structure and dynamics in solution and solid state. | Investigating protein folding, conformational changes, and ligand binding. |
Strategies for Enhancing Labeling Efficiency and Specificity in Complex Experimental Systems
The successful application of L-LEUCINE-N-FMOC (1-¹³C) in complex biological systems, such as cell cultures or whole organisms, hinges on efficient and specific incorporation of the labeled amino acid. ukisotope.com One of the primary challenges is to minimize the dilution of the isotopic label by endogenous, unlabeled leucine. nih.gov This can be achieved through various strategies, including the use of specialized cell culture media that are depleted of natural leucine, or by employing genetic manipulations to create auxotrophic strains that are dependent on an external supply of the amino acid.
Another important consideration is the potential for metabolic scrambling, where the ¹³C label is transferred to other molecules through interconnected metabolic pathways. nih.gov While this can provide valuable information about metabolic networks, it can also complicate the interpretation of labeling patterns. To address this, researchers are developing more sophisticated experimental designs and computational models that can account for and even leverage metabolic scrambling to gain deeper insights into cellular metabolism.
The Fmoc protecting group on L-LEUCINE-N-FMOC (1-¹³C) plays a crucial role in enhancing labeling specificity, particularly in the context of solid-phase peptide synthesis. google.com This protecting group ensures that the labeled leucine is incorporated only at the desired position within a synthetic peptide, preventing non-specific reactions. The development of novel deprotection strategies that are both efficient and orthogonal to other protecting groups is an active area of research.
Integration with Advanced Computational and Modeling Techniques for Quantitative Metabolic Flux Analysis
The true power of stable isotope labeling is realized when experimental data is integrated with advanced computational and modeling techniques. mdpi.com Metabolic Flux Analysis (MFA) is a powerful framework for quantifying the rates of metabolic reactions within a cell or organism. nih.gov By feeding cells with a ¹³C-labeled substrate like L-LEUCINE-N-FMOC (1-¹³C) and measuring the isotopic enrichment of downstream metabolites, researchers can use mathematical models to calculate the fluxes through various metabolic pathways.
The development of more sophisticated MFA models, which can incorporate data from multiple isotopic tracers and account for complex metabolic phenomena such as compartmentalization and metabolic channeling, is a key area of ongoing research. These models are essential for obtaining a systems-level understanding of cellular metabolism and how it is perturbed in disease states.
The integration of MFA with other "omics" data, such as transcriptomics and proteomics, is another exciting frontier. By combining these different data types, researchers can build more comprehensive models of cellular function that link gene expression to metabolic phenotype. This multi-omics approach is expected to yield novel insights into the regulation of metabolism and provide new targets for therapeutic intervention.
Potential for Further Derivatization to Novel Protecting Groups or Bioactive Probes for Targeted Research Applications
The Fmoc group, while widely used, is just one of many possible protecting groups that can be attached to the nitrogen atom of leucine. The development of novel protecting groups with different chemical properties could expand the utility of ¹³C-labeled leucine in various applications. For example, protecting groups that are sensitive to specific enzymes or cellular conditions could be used to create "smart" probes that are activated only in specific cellular compartments or in response to particular stimuli.
Furthermore, the leucine molecule itself can be derivatized to create novel bioactive probes. For instance, a fluorescent dye or a photoaffinity label could be attached to the leucine side chain, allowing for the visualization and identification of leucine-binding proteins or transporters. The ¹³C label would still be present in the backbone of the molecule, providing a dual-mode probe that can be detected by both fluorescence microscopy and mass spectrometry.
The synthesis of these novel derivatives of L-LEUCINE-N-FMOC (1-¹³C) will require innovative chemical strategies, but the potential payoff is significant. These next-generation probes could enable researchers to ask new and more sophisticated questions about the role of leucine in health and disease.
Q & A
Q. How can I ensure the isotopic purity of L-LEUCINE-N-FMOC (1-13C) during synthesis and characterization?
Isotopic purity is critical for reliable data. Use nuclear magnetic resonance (NMR) spectroscopy to confirm the position and enrichment of the ¹³C label, as NMR chemical shifts are sensitive to isotopic substitution. Mass spectrometry (MS) should complement this by verifying molecular weight and isotopic distribution. For new compounds, provide full spectral data (¹H, ¹³C NMR, HRMS) and compare with unlabeled analogs . Purity (>95%) should be confirmed via HPLC, as required by synthetic chemistry standards .
Q. What safety protocols are essential when handling L-LEUCINE-N-FMOC (1-13C) in the laboratory?
Adhere to strict safety guidelines:
- Prohibit eating, drinking, or storing personal items in lab areas.
- Use fume hoods for synthesis steps involving volatile reagents.
- Familiarize yourself with emergency equipment (e.g., eyewash stations, fire extinguishers) and evacuation routes.
- Decontaminate labware thoroughly post-experiment and avoid wearing lab coats outside designated areas .
Q. How should I design experiments to study the stability of L-LEUCINE-N-FMOC (1-13C) under varying pH and temperature conditions?
- Variables : pH (1–14), temperature (4°C to 60°C), and solvent composition.
- Controls : Include unlabeled L-LEUCINE-N-FMOC to distinguish isotope-specific effects.
- Analysis : Monitor degradation via HPLC at regular intervals and characterize byproducts using LC-MS. Statistical tools (e.g., ANOVA) should assess significance of observed differences .
Q. What documentation is required for reproducing synthetic procedures involving L-LEUCINE-N-FMOC (1-13C)?
Follow IUPAC guidelines:
- Detail reagents (source, purity), reaction conditions (time, temperature, yields), and purification methods (e.g., column chromatography gradients).
- Report spectroscopic data (NMR, IR) in tabular format, including peak assignments and coupling constants.
- Deposit extended datasets (e.g., kinetic studies) in supplementary materials to avoid cluttering the main text .
Advanced Research Questions
Q. How can L-LEUCINE-N-FMOC (1-13C) be used to trace metabolic pathways in cell cultures?
Incorporate the labeled compound into growth media and track ¹³C incorporation into downstream metabolites using:
- LC-MS/MS : Quantify isotopic enrichment in TCA cycle intermediates.
- Isotopomer analysis : Model flux distributions via software like INCA or OpenFLUX.
- Controls : Use unlabeled leucine to baseline endogenous metabolite levels. Validate with genetic knockouts of leucine transporters .
Q. What advanced NMR techniques enhance sensitivity for detecting L-LEUCINE-N-FMOC (1-13C) in low-concentration biological samples?
- Hyperpolarization : Apply dynamic nuclear polarization (DNP) to amplify ¹³C signals by >10,000-fold, enabling real-time tracking in metabolic studies .
- Cryogenic Probes : Use low-temperature NMR probes to reduce noise and improve signal-to-noise ratios.
- Selective Pulse Sequences : Implement ¹³C-edited HSQC or TOCSY to resolve overlapping peaks in complex matrices .
Q. How do I resolve contradictions in isotopic tracing data when using L-LEUCINE-N-FMOC (1-13C)?
- Replicate Experiments : Ensure consistency across biological replicates and technical repeats.
- Control for Isotope Scrambling : Verify label retention via MS/MS fragmentation patterns.
- Cross-Validation : Compare results with orthogonal methods (e.g., siRNA silencing of target enzymes).
- Statistical Rigor : Apply false discovery rate (FDR) corrections to omics datasets to minimize type I errors .
Q. What frameworks can guide hypothesis-driven research using L-LEUCINE-N-FMOC (1-13C)?
- PICO Framework : Define P opulation (e.g., cancer cell lines), I ntervention (¹³C-leucine treatment), C omparison (unlabeled controls), O utcome (metabolite flux rates).
- FINER Criteria : Ensure hypotheses are F easible (lab resources), I nteresting (novel metabolic insights), N ovel (understudied pathways), E thical (cell-based vs. animal models), R elevant (disease mechanisms) .
Data Presentation and Reproducibility
Q. How should I present isotopic labeling data in manuscripts to meet journal standards?
- Tables : Summarize isotopic enrichment (%) across biological replicates.
- Figures : Use heatmaps for fluxomics data or network diagrams to visualize metabolic pathways.
- Supplemental Files : Include raw NMR/MS spectra, experimental protocols, and computational scripts. Avoid overcrowding figures with chemical structures; prioritize clarity .
Q. What strategies ensure reproducibility of studies using L-LEUCINE-N-FMOC (1-13C)?
- Open Data : Deposit synthetic protocols on platforms like Zenodo or Protocols.io .
- Detailed Metadata : Document batch-specific isotopic purity, storage conditions (-20°C), and solvent lot numbers.
- Collaborative Validation : Partner with independent labs to replicate key findings, addressing potential batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
